molecular formula C28H27N3OS B444922 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE

Cat. No.: B444922
M. Wt: 453.6g/mol
InChI Key: XUQLKXIJXYXSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(1-PHENYLETHYL)BUTANAMIDE can be compared with similar compounds, such as:

    2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)acetamide: This compound has a similar structure but with an acetamide group instead of a butanamide group.

    2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)propionamide:

    2-[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]-N-(1-phenylethyl)hexanamide: With a hexanamide group, this compound may exhibit unique biological activities and industrial uses.

Properties

Molecular Formula

C28H27N3OS

Molecular Weight

453.6g/mol

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C28H27N3OS/c1-3-26(27(32)29-20(2)21-13-7-4-8-14-21)33-28-30-24(22-15-9-5-10-16-22)19-25(31-28)23-17-11-6-12-18-23/h4-20,26H,3H2,1-2H3,(H,29,32)

InChI Key

XUQLKXIJXYXSHS-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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